An In-depth Technical Guide to the Chemical and Physical Properties of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
An In-depth Technical Guide to the Chemical and Physical Properties of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS No: 19028-69-4). As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the experimental methodologies and the scientific rationale behind them. The guide is designed to be a self-validating resource, with in-text citations and a complete reference list to authoritative sources. It is intended to be an essential tool for researchers and professionals involved in drug development and chemical synthesis.
Introduction
1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, also known as N-acetyl-2-(hydroxymethyl)piperidine, is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to interact with biological targets. The presence of a hydroxymethyl group and an N-acetyl group on the piperidine ring of the title compound introduces specific functionalities that can influence its physicochemical properties, reactivity, and potential biological activity. This guide will delve into the detailed chemical and physical characteristics of this compound, providing a foundational understanding for its application in research and development.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: N-Acetylation of 2-(Hydroxymethyl)piperidine
This protocol is adapted from a similar synthesis of 1-Acetyl-3-hydroxypiperidine and represents a standard method for N-acetylation of secondary amines. [1] Materials:
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2-(Hydroxymethyl)piperidine
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Acetic anhydride
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography or distillation
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(Hydroxymethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath to cool the solution to 0 °C and begin stirring.
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by silica gel column chromatography or by distillation under reduced pressure to yield the pure 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvent is crucial as acetic anhydride is sensitive to moisture and will hydrolyze, reducing the yield of the desired product.
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Controlled Temperature: The initial cooling and slow addition of the acetylating agent are necessary to control the exothermic reaction and prevent the formation of byproducts.
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Aqueous Workup: The sodium bicarbonate wash is essential to neutralize any unreacted acetic anhydride and acetic acid formed during the reaction.
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Purification Method: The choice between column chromatography and distillation depends on the physical state and boiling point of the product. For a liquid product, distillation is often preferred, while chromatography is suitable for both liquids and solids.
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one are expected to show characteristic signals for the piperidine ring protons, the hydroxymethyl group, and the N-acetyl group. The N-acetylation introduces a conformational equilibrium due to restricted rotation around the N-C(O) bond, which may lead to the observation of two sets of signals for the piperidine ring protons in the ¹H and ¹³C NMR spectra at room temperature. [2] Expected ¹H NMR (in CDCl₃):
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Piperidine Ring Protons (C2-C6): A complex series of multiplets between δ 1.2 and 4.0 ppm. The proton at C2, being adjacent to the nitrogen and the hydroxymethyl group, will likely appear as a multiplet at a downfield-shifted position.
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Hydroxymethyl Protons (-CH₂OH): A multiplet or two doublets of doublets around δ 3.5-3.8 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.
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N-Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1 ppm.
Expected ¹³C NMR (in CDCl₃):
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Piperidine Ring Carbons (C2-C6): Signals in the range of δ 20-60 ppm. The C2 and C6 carbons, being adjacent to the nitrogen, will be shifted downfield compared to the other ring carbons.
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Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
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N-Acetyl Carbonyl Carbon (-C=O): A signal around δ 170 ppm.
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N-Acetyl Methyl Carbon (-CH₃): A signal around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
Expected IR Absorptions (cm⁻¹):
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O-H Stretch (alcohol): A broad band in the region of 3500-3200 cm⁻¹.
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C-H Stretch (aliphatic): Multiple bands in the region of 3000-2850 cm⁻¹.
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C=O Stretch (amide): A strong, sharp band around 1630-1650 cm⁻¹. This is a key diagnostic peak for the N-acetyl group.
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C-O Stretch (alcohol): A band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will be influenced by the presence of the piperidine ring, the hydroxymethyl group, and the N-acetyl group.
Expected Fragmentation Pattern:
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α-Cleavage: The predominant fragmentation pathway for cyclic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. [3]This would lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) or an acetyl radical (•COCH₃, 43 Da).
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Loss of Water: Dehydration from the molecular ion is a common fragmentation for alcohols, leading to a peak at M-18 (m/z 139).
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Formation of an Acylium Ion: Cleavage of the N-C(O) bond can result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43.
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Piperidine Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller fragment ions.
Safety and Handling
While a specific safety data sheet (SDS) for 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is not widely available, information from related piperidine derivatives can be used to infer potential hazards and necessary precautions. [4][5][6] General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. [6] First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Conclusion
This technical guide has provided a detailed overview of the known and predicted chemical and physical properties of 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one. While there is a scarcity of publicly available experimental data for this specific compound, this guide has synthesized information from authoritative sources and analogous compounds to provide a robust foundation for its use in research and development. The provided experimental protocols and the rationale behind them are intended to empower scientists to further characterize this molecule and explore its potential applications. As with any chemical, it is imperative to handle this compound with the appropriate safety precautions outlined in this guide.
References
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PubChem. (n.d.). 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethan-1-one. Retrieved from [Link]
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ChemBK. (2024). 1-(piperidin-2-yl)ethan-1-one. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-Acetyl-3-hydroxypiperidine. Retrieved from [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 1-(2-hydroxyphenyl)-2-(1-piperidinylmethyl)-1-butanone. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 1-[2-(Hydroxymethyl)indolin-1-yl]ethanone. Retrieved from [Link]
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MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]
- Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.
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Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]
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Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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ResearchGate. (2013). FT-IR spectra of piperine before (A) and after (B) its transformation.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, methyl ether. Retrieved from [Link]
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Sciforum. (2021). New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Retrieved from [Link]
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ResearchGate. (2007). (PDF) (2E)-2-(1-Methylpiperidin-2-ylidene)-1-phenylethanone. Retrieved from [Link]
![Reaction scheme showing the N-acetylation of (Piperidin-2-yl)methanol to form 1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one.](https://i.imgur.com/3i4b5qF.png)
